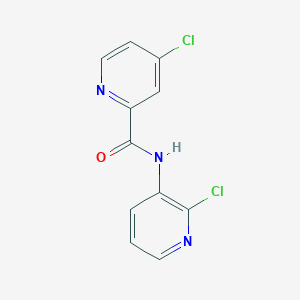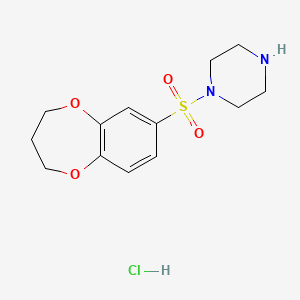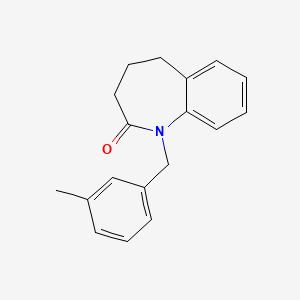![molecular formula C18H15N5OS2 B2722026 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 868966-42-1](/img/structure/B2722026.png)
2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of molecules , which have been studied for their potential as kinase inhibitors . .
Mode of Action
As a potential kinase inhibitor , it may interact with its targets by binding to the ATP-binding site of kinases, thereby inhibiting the phosphorylation process essential for signal transduction in cells. This could result in the modulation of cellular functions and pathways.
Biochemical Pathways
If it acts as a kinase inhibitor , it could potentially affect multiple signaling pathways regulated by these kinases, leading to downstream effects on cell proliferation, differentiation, and survival.
Result of Action
As a potential kinase inhibitor , it could potentially inhibit the activity of its target kinases, leading to alterations in cellular signaling and potentially affecting cell proliferation, differentiation, and survival.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-12-4-2-5-13(10-12)19-16(24)11-26-17-8-7-15-20-21-18(23(15)22-17)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGCNJRPCONGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)


![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)


![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)
![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2721965.png)

